molecular formula C4H5NO3S B1601764 Furan-2-Sulfonamide CAS No. 55673-71-7

Furan-2-Sulfonamide

Cat. No.: B1601764
CAS No.: 55673-71-7
M. Wt: 147.15 g/mol
InChI Key: RHBMVXBGYGIDJN-UHFFFAOYSA-N
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Description

Furan-2-sulfonamide: is an organic compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol. It is a derivative of furan, a heterocyclic aromatic organic compound, with a sulfonamide group attached to the second carbon of the furan ring

Synthetic Routes and Reaction Conditions:

  • Furan-2-sulfonic acid: can be synthesized through the sulfonation of furan using concentrated sulfuric acid.

  • This compound: can then be obtained by reacting furan-2-sulfonic acid with ammonia or an amine under suitable conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfonation reactions followed by amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Furan-2-sulfonic acid, furan-2-sulfonic acid derivatives.

  • Reduction: this compound derivatives with reduced functional groups.

  • Substitution: this compound derivatives with different substituents.

Scientific Research Applications

Chemistry: Furan-2-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which furan-2-sulfonamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound.

Comparison with Similar Compounds

  • Furan-2-carboxylic acid

  • Furan-2-aldehyde

  • Furan-2-thiol

Uniqueness: Furan-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties compared to other furan derivatives

Properties

IUPAC Name

furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMVXBGYGIDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546250
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55673-71-7
Record name Furan-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furan-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Twenty-three g of 2-furansulfonyl chloride (138 mm) was added dropwise into 200 ml of conc. NH4OH at 0°-5°. After stirring overnight at room temperature, the water was removed under vacuum and the precipitate washed with ice water and dried. Yield: 14 g of 2-furansulfonamide, m.p. 120°-122° (literature m.p. 120°-122°: JOC 18, 894 (1953)). IR (Nujol) 3250 cm-1, 3100 cm-1, 1600 cm-1 (W), 1550 cm-1, 1310 cm-1, 1190 cm-1, 1140 cm-1, 1120 cm-1, 1055 cm-1, 1005 cm-1, 930 cm-1, 880 cm-1, 843 cm-1 (S).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Furan-2-sulfonamides?

A1: Furan-2-sulfonamides act as potent inhibitors of human carbonic anhydrase II (CA II) [, , ]. This enzyme is involved in the production of aqueous humor in the eye, and its inhibition can lead to a reduction in intraocular pressure (IOP) [].

Q2: How does the structure of Furan-2-sulfonamides impact their activity as CA II inhibitors?

A2: Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the furan ring significantly influence the potency and selectivity of these compounds [, , ]. For example, introducing bulky substituents or increasing the basicity of the molecule can impact binding affinity to CA II [, ].

Q3: Have any metabolites of Furan-2-sulfonamides been identified, and do they retain activity?

A3: Research on MCC950, a potent NLRP3 inflammasome inhibitor containing a Furan-2-sulfonamide moiety, revealed a major human metabolite formed by hydroxylation of the hexahydroindacene portion of the molecule []. This metabolite, identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)this compound, showed significantly reduced inhibitory activity compared to the parent compound []. Interestingly, one synthesized regioisomer of the metabolite displayed nanomolar inhibitory activity [].

Q4: What are the potential applications of Furan-2-sulfonamides in treating glaucoma?

A4: Due to their ability to lower IOP, Furan-2-sulfonamides show promise as topical treatments for glaucoma [, ]. Studies in albino rabbits have demonstrated the IOP-lowering effects of these compounds [, ], but further research, particularly in pigmented animal models, is necessary to assess their efficacy in humans [].

Q5: What challenges have been encountered in developing Furan-2-sulfonamides as topical ocular hypotensive agents?

A5: One challenge encountered during development was the high binding affinity of some Furan-2-sulfonamides to ocular pigment, which reduced their efficacy in pigmented animal models []. Researchers addressed this by synthesizing less basic analogs with lower pigment binding and improved IOP-lowering activity in pigmented rabbits [].

Q6: Have any analytical methods been developed for characterizing and quantifying Furan-2-sulfonamides?

A6: Researchers have developed chromatographic separation procedures, particularly HPLC-MS/MS, for the identification, quantification, and impurity profiling of Furan-2-sulfonamides like 5-(5-trifluoromethyl-isoxazol-3-yl)this compound (B016) []. This method enables quality control of the active pharmaceutical substance during drug development [].

Q7: What synthetic approaches have been employed to prepare Furan-2-sulfonamides?

A7: Several synthetic strategies have been explored for preparing Furan-2-sulfonamides and their derivatives. These include:

  • Direct sulfonation: This method involves treating substituted furans with chlorosulfonic acid and phosphorus pentachloride to introduce the sulfonyl chloride group, followed by reaction with ammonia or amines to yield the desired sulfonamides [, , , ].
  • Knoevenagel condensation: This approach facilitates the formation of thieno[2,3-b]furan-2-sulfonamides by reacting a suitably substituted furan-3-carboxaldehyde derivative with an active methylene compound under Knoevenagel conditions [, ].
  • Multi-step synthesis: The preparation of complex Furan-2-sulfonamides, like the anti-inflammatory agent 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, requires multi-step syntheses involving the preparation and coupling of key intermediates like substituted furan-2-sulfonamides and isocyanates [].

Q8: What is the significance of glutathione reactivity in the development of Furan-2-sulfonamides?

A8: Glutathione reactivity is an important consideration for assessing the sensitization potential of drug candidates. Some Furan-2-sulfonamides displayed moderate reactivity toward glutathione in in vitro studies [], indicating a potential risk of allergic reactions. Further investigation and potential structural modifications may be necessary to mitigate this risk.

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